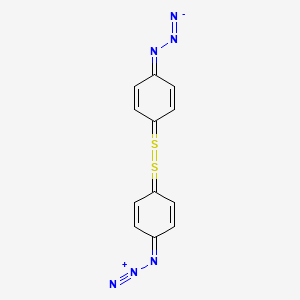

4-Azidophenyl disulfide

Description

Significance of Aryl Disulfides in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to internal or external stimuli. solubilityofthings.com Aryl disulfides are prominent players in DCC due to the reversible nature of the disulfide bond (S-S). solubilityofthings.com This bond can undergo exchange reactions with free thiols or other disulfides under various conditions, including changes in redox potential, pH, temperature, or exposure to light. sigmaaldrich.comorgsyn.org

The exchange process, known as disulfide metathesis, allows for the rearrangement of molecular components, leading to the thermodynamic equilibrium of the system. nih.govrsc.org This property is harnessed in the development of "smart" materials, such as self-healing polymers, reprocessable thermosets, and vitrimers. nih.govntu.edu.sgresearchgate.net For instance, 4-aminophenyl disulfide, the precursor to 4-azidophenyl disulfide, has been employed as a hardener in epoxy networks, imparting reparable and recyclable properties due to the dynamic nature of its disulfide bonds. nih.govntu.edu.sg The exchange in aromatic disulfides can proceed through a radical-mediated mechanism, which can be influenced by catalysts or UV radiation. nih.gov

Role of Azide (B81097) Groups in Bioorthogonal and Photoreactive Systems

The azide group (-N₃) is a compact, stable, and abiotic functional group that has become indispensable in chemical biology and bioconjugation. thermofisher.comscbt.com Its significance stems from two primary areas of application: bioorthogonal chemistry and photoreactive systems.

Bioorthogonal Chemistry: Coined by Carolyn R. Bertozzi, bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. thermofisher.comchemsynthesis.com The azide group is a premier bioorthogonal handle because it does not participate in biological side reactions. thermofisher.com It undergoes highly specific and efficient coupling reactions, most notably:

Azide-Alkyne Cycloadditions: This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". thermofisher.comgbiosciences.comresearchgate.net These reactions form a stable triazole linkage and are widely used for labeling proteins, nucleic acids, and glycans. thermofisher.comresearchgate.net

Staudinger Ligation: This reaction occurs between an azide and a triphenylphosphine (B44618) derivative to form a stable amide bond. windows.net It was one of the first bioorthogonal reactions developed and remains a valuable tool for bioconjugation. thermofisher.comwindows.net

| Reaction | Reactants | Key Features | Typical Application |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High yield, high regioselectivity (1,4-triazole), requires copper catalyst. gbiosciences.comkorambiotech.com | Biomolecule labeling, drug discovery. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, fast kinetics, suitable for live-cell labeling. thermofisher.comresearchgate.net | Live-cell imaging, surface modification. researchgate.net |

| Staudinger Ligation | Azide + Engineered Phosphine (B1218219) | Forms a stable amide bond, no catalyst required. windows.net | Protein modification, peptide ligation. thermofisher.com |

Photoreactive Systems: Aryl azides serve as photoactivatable crosslinking agents. Upon exposure to UV light (typically 250-350 nm), an aryl azide releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond by inserting into C-H or N-H bonds or by reacting with nucleophiles, making it an effective tool for capturing molecular interactions in real-time. This property is widely used in photoaffinity labeling to identify protein-protein or protein-ligand interactions.

Interplay of Disulfide and Azide Reactivity in this compound Frameworks

The compound this compound integrates the distinct functionalities of a redox-sensitive disulfide bond and a versatile azide group within a single molecular framework. The synthesis of this bifunctional molecule has been reported as an intermediate, prepared from the precursor 4-aminophenyl disulfide through diazotization followed by reaction with sodium azide. chemsynthesis.com

The presence of both groups allows for a dual-mode of action, making it and related structures valuable as heterobifunctional crosslinkers. In this context, one part of the molecule can be conjugated to a target via the azide's "click" or photoreactivity, while the disulfide bond remains available for subsequent cleavage under reducing conditions. This cleavable linker strategy is fundamental in applications such as drug delivery, where a therapeutic agent needs to be released from its carrier (e.g., an antibody) inside a cell, where the reducing environment (high glutathione (B108866) concentration) facilitates disulfide bond cleavage. scbt.com

Several bifunctional crosslinkers that capitalize on this dual reactivity have been developed, illustrating the utility of combining these two groups.

| Crosslinker Name/Type | Reactive Groups | Key Feature | Reference |

|---|---|---|---|

| Sulfo-SADP (Sulfosuccinimidyl (4-azidophenyl)dithio)propionate) | NHS-ester, Phenyl Azide, Disulfide | Amine-reactive, photoreactive, and cleavable. | windows.net |

| BASED (bis(β-[4-azidosalicylamido]-ethyl) disulfide) | Phenyl Azide, Disulfide | Homobifunctional, photoreactive, and cleavable. | |

| SFAD (N-Succinimidyl-[4-(p-azidotetrafluorobenzamido)-phenyl-1,3'-dithiopropionate]) | NHS-ester, Perfluorophenyl Azide, Disulfide | Amine-reactive, highly efficient photoreactive group, and cleavable. |

The chemical orthogonality of the azide and disulfide groups is crucial. The reactivity of one can be addressed without affecting the other. For example, a recently discovered visible light-induced azide reduction using a ruthenium catalyst was shown to be highly chemoselective, reducing an aryl azide to an amine in the presence of a disulfide bond within the same molecule without cleaving the S-S bond. Conversely, the Staudinger reduction, a common method for reducing azides, is generally incompatible with disulfides. The disulfide bond itself can be selectively cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), conditions under which the azide group remains stable. This selective reactivity allows for a stepwise or stimulus-triggered manipulation of molecules containing the this compound framework, providing a powerful platform for advanced applications in materials science and chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

[[4-[[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)-λ4-sulfanylidene]-λ4-sulfanylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6S2/c13-17-15-9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)16-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBCXGZVCAKDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S=S=C2C=CC(=N[N+]#N)C=C2)C=CC1=NN=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190882 | |

| Record name | 4,4'-Dithiobis(phenylazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37434-06-3 | |

| Record name | 4,4'-Dithiobis(phenylazide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037434063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dithiobis(phenylazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiobis(phenylazide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 4 Azidophenyl Disulfide

Synthetic Routes to 4-Aminophenyl Disulfide Precursors

The preparation of 4-aminophenyl disulfide, also known as 4,4'-dithiodianiline (B145801), is a critical first step. researchgate.netresearchgate.netorganic-chemistry.orgresearchgate.net Several classical and modern synthetic routes are employed to produce this key intermediate.

Reduction of Nitroaromatic Compounds

A common and effective method for synthesizing 4-aminophenyl disulfide involves the chemical reduction of a suitable nitroaromatic precursor, typically 4-nitrophenyl disulfide. This transformation can be achieved using various reducing agents.

One established method utilizes stannous chloride (SnCl₂) in an acidic medium to reduce the nitro groups to primary amines. rsc.org Another approach involves the reaction of 4-nitrochlorobenzene with sodium sulfide (B99878) (Na₂S), which serves as both a sulfur source and a reducing agent, to form the disulfide, followed by oxidation. scielo.br More contemporary methods include electrochemical reduction, where an applied potential across an electrode can convert the 4-nitrophenyl group to a 4-aminophenyl group. rsc.org Catalytic hydrogenation is also a viable route, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere to selectively reduce the nitro functionalities. sorbonne-universite.fr

A summary of common reduction conditions is presented below.

| Precursor | Reagent(s) | Catalyst | Solvent | Typical Conditions | Ref. |

| 4-Nitrophenyl disulfide | Stannous chloride (SnCl₂) | - | Acidic (e.g., HCl) | N/A | rsc.org |

| 4-Nitrochlorobenzene | Sodium sulfide (Na₂S) | - | Water | Heating | scielo.br |

| 4-Nitrophenyl group | Electrochemical | - | KCl solution | -920 mV (vs. Ag/AgCl) | rsc.org |

| 4-Nitrophenyl derivative | Hydrogen (H₂) | Pd/C or Raney Ni | Ethanol or Methanol (B129727) | 20–40°C, 0.5–1.0 MPa | sorbonne-universite.fr |

Oxidation of Aminothiophenols

An alternative and direct route to 4-aminophenyl disulfide is the oxidative coupling of 4-aminothiophenol (B129426). This method involves the dimerization of two thiol molecules to form a disulfide bond through the action of an oxidizing agent. This approach is often favored for its high selectivity and milder reaction conditions. rsc.org

Common oxidants for this transformation include hydrogen peroxide (H₂O₂) and iodine (I₂). The reaction is typically carried out at room temperature in an alcoholic solvent like methanol or ethanol. rsc.org The process can also be facilitated by atmospheric oxygen or by using sulfur or sulfur-releasing compounds like sodium thiosulfate. scielo.br Photochemical methods, where dimerization is induced by visible light, have also been reported. researchgate.net

The performance of different oxidants in the synthesis from 4-aminothiophenol is compared in the table below.

| Oxidant | Solvent | Temperature | Yield (%) | Purity (%) | Ref. |

| Hydrogen Peroxide (H₂O₂) | Methanol/Ethanol | Room Temp | 78 | 92 | rsc.org |

| Iodine (I₂) | Methanol/Ethanol | Room Temp | 85 | 95 | rsc.org |

| Sodium Thiosulfate | Water | Reflux | 82 | >95 | scielo.br |

Disulfide Bond Formation from Arylsulfonyl Chlorides

A less common but viable pathway to diaryl disulfides involves the use of arylsulfonyl chlorides as starting materials. This method can be achieved through a two-step process where an arylsulfonyl chloride is first reduced to a thiol or a related intermediate, which then undergoes oxidation or coupling to form the disulfide. For example, treatment of an arylsulfonyl chloride with a reagent like iodotrimethylsilane (B154268) can lead to the disulfide, though this can be costly for large-scale synthesis. scienceopen.com

A more direct method involves the reaction of an aromatic compound with sulfur chloride (S₂Cl₂) in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), to directly form the disulfide bond. scienceopen.com Another sophisticated approach is the chlorosulfonylation of diazonium salts derived from anilines, which produces arylsulfonyl chlorides that can then be converted to disulfides. researchgate.net

Conversion of Aminophenyl Disulfide to Azidophenyl Disulfide

Once 4-aminophenyl disulfide is obtained, the final step is the conversion of its primary amino groups into azide (B81097) functionalities.

Diazotization and Azide Formation

The most traditional and widely used method for converting an aromatic amine to an aryl azide is through the formation of a diazonium salt, followed by substitution with an azide ion. researchgate.netresearchgate.netchemrevlett.com This two-step sequence, often performed as a one-pot reaction, is a cornerstone of aromatic chemistry.

In a typical procedure, 4-aminophenyl disulfide is dissolved in a strong acid, such as concentrated sulfuric acid, and cooled to a low temperature (e.g., -10 to 0 °C). chemrevlett.com An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to generate the bis(diazonium) salt in situ. chemrevlett.comacs.org Following the diazotization, a solution of sodium azide (NaN₃) is carefully added. The azide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium intermediate to yield the final product, 4-azidophenyl disulfide. chemrevlett.com High yields can be achieved with this method when conditions are carefully controlled. chemrevlett.com

Alternative Azidation Pathways for Aromatic Systems

While the diazotization-azide substitution sequence is robust, several alternative strategies for the synthesis of aryl azides have been developed, driven by the need for milder conditions, improved functional group tolerance, or avoidance of potentially hazardous intermediates. scielo.brresearchgate.net

Diazo-Transfer Reagents: One modern alternative involves the use of diazo-transfer reagents that can convert anilines to aryl azides in a single step. Reagents such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide react directly with the aromatic amine under mild conditions, often catalyzed by copper salts, to yield the corresponding aryl azide. researchgate.netorganic-chemistry.org

One-Pot Diazotization/Azidation: Streamlined one-pot procedures have been developed that avoid the isolation of diazonium salts. These methods use alternative diazotizing agents like tert-butyl nitrite in combination with an azide source such as azidotrimethylsilane (B126382) (TMSN₃). researchgate.net This approach is often milder and more convenient than the classical strong acid method.

Nucleophilic Aromatic Substitution (SNAr): For appropriately substituted aromatic systems, direct nucleophilic substitution of a leaving group (such as a halide) by an azide ion is possible. rsc.orgresearchgate.net This pathway would require a precursor like 4-halophenyl disulfide and typically works best with electron-withdrawing groups present on the aromatic ring.

Direct C-H Azidation: Emerging methods in organic synthesis allow for the direct conversion of a C-H bond on an aromatic ring into a C-N₃ bond. These reactions are typically mediated by transition metal catalysts (e.g., copper, rhodium) and utilize an azide source to functionalize the aromatic ring directly, offering high atom economy. rsc.org

Design and Synthesis of Functionalized this compound Derivatives

The unique bifunctionality of this compound, possessing a photoactivatable azido (B1232118) group and a reducible disulfide bond, makes it a valuable reagent in the fields of chemical biology and materials science. The azido group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or be converted to an amine via Staudinger ligation. The disulfide bond can be cleaved under reducing conditions, providing a mechanism for controlled release or disassembly.

The synthesis of complex molecular architectures often involves multi-component reactions where several molecules are joined together in a single step. The azide and disulfide functionalities of this compound allow for its integration into a variety of molecular scaffolds, including polymers and macrocycles.

For instance, this compound can be incorporated into network polymers. One approach involves the use of 4-aminophenyl disulfide (the reduced form of this compound) in thermally induced amine/epoxy polymerization with monomers like trimethylolpropane (B17298) triglycidyl ether. nii.ac.jp This creates a polymer scaffold with embedded disulfide bonds that can undergo topological rearrangement upon thermal triggering. nii.ac.jp

The azide group provides a handle for further functionalization through click chemistry. For example, an azido-functionalized metal-organic framework (MOF) was synthesized from 2-azidobiphenyl-4,4′-dicarboxylic acid. rsc.org This MOF could then be modified by reacting the azide groups with various alkynes to introduce new functionalities. rsc.org Similarly, this compound can be envisioned as a component in the synthesis of porphyrin derivatives, where the azide group reacts with alkynes to create porphyrin-triazole conjugates. mdpi.com

The construction of complex architectures can also be achieved through the sequential modification of a polymer backbone. For example, a polymer with pendant azlactone groups can be synthesized and subsequently reacted with amine-containing molecules, such as 4-aminophenyl disulfide, to introduce disulfide crosslinks. nih.gov

Table 1: Examples of Complex Molecular Architectures Incorporating this compound or its Analogs

| Starting Material/Analog | Reaction Type | Resulting Architecture | Key Feature |

| 4-Aminophenyl disulfide | Amine/epoxy polymerization | Network polymer | Thermally triggerable topological rearrangement |

| 2-Azidobiphenyl-4,4′-dicarboxylic acid | Solvothermal synthesis | Metal-Organic Framework (MOF) | Post-synthetic modification via click chemistry |

| 5-(4-Azidophenyl)porphyrin | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Porphyrin-triazole conjugate | Bridged porphyrin systems |

| Poly(2-vinyl-4,4-dimethyl azlactone) | Post-polymerization modification | Disulfide-crosslinked polymer | Stimuli-responsive release |

The ability to connect different molecular entities is crucial in areas like drug delivery and diagnostics. Bifunctional and multifunctional scaffolds act as linkers, bridging two or more molecules. This compound is an ideal candidate for constructing such scaffolds due to its orthogonal reactive groups. The azide allows for attachment to one molecule via click chemistry, while the disulfide can be used to connect to a thiol-containing molecule.

A key application of this concept is in bioconjugation, the process of linking biomolecules like proteins or peptides. For example, a bifunctional linker containing an azide and a maleimide (B117702) group can be synthesized. The maleimide reacts specifically with cysteine residues in a protein, while the azide can be used to attach another molecule, such as a fluorescent dye or a drug, via a click reaction. While not directly this compound, this illustrates the principle of using orthogonal reactive handles for creating bifunctional linkers. ucl.ac.uk

The development of acid-cleavable linkers for antibody-drug conjugates (ADCs) also provides a relevant framework. google.com These linkers are stable at neutral pH but cleave under the acidic conditions found within cells, releasing the drug at the target site. google.com A similar strategy could be employed with this compound, where the disulfide bond provides a redox-sensitive cleavage site.

The synthesis of dendrons, highly branched molecules, offers another avenue for creating multifunctional scaffolds. By using a combination of orthogonal protecting groups and click chemistry, dendrons with multiple azide and alkyne functionalities can be prepared, allowing for the attachment of different molecules at specific locations. acs.org

Table 2: Strategies for Bifunctional and Multifunctional Scaffolds

| Scaffold Type | Key Reactive Groups | Conjugation Strategy | Application Example |

| Heterobifunctional Linker | Azide, Maleimide | Orthogonal reactions with alkynes and thiols | Protein-small molecule conjugation |

| Redox-sensitive Linker | Disulfide, Activated Ester | Cleavage of disulfide in reducing environments | Controlled drug release |

| Dendritic Scaffold | Multiple Azides/Alkynes | Stepwise click chemistry | Multivalent targeting and imaging |

The electronic nature of the substituents on the phenyl ring plays a significant role. Electron-withdrawing groups can increase the reactivity of the azide group in certain cycloaddition reactions. Conversely, electron-donating groups can make the disulfide bond more susceptible to reduction.

The steric environment around the reactive groups is also important. Bulky substituents near the azide or disulfide can hinder their reaction with other molecules. This can be used to control the selectivity of reactions, for example, by favoring reaction at a less hindered site in a multifunctional molecule.

The synthesis of unsymmetrical disulfides, where the two sulfur atoms are attached to different aryl groups, offers another way to tune reactivity. organic-chemistry.org For instance, reacting an aryl thiol with an N-thio-substituted phthalimide (B116566) in the presence of a copper catalyst can yield unsymmetrical disulfides. organic-chemistry.org This approach could be used to create derivatives of this compound with tailored redox properties.

Furthermore, the reactivity of thiols and disulfides is influenced by the surrounding microenvironment, including pH. mdpi.com This principle can be exploited in the design of materials that respond to specific biological conditions. For example, thiol-ene polymers containing disulfide bonds can be designed to be stable under normal conditions but degradable in the presence of reducing agents like glutathione (B108866), which is found at high concentrations inside cells. acs.org

Table 3: Factors Influencing the Reactivity of this compound Derivatives

| Modification | Effect on Reactivity | Example |

| Electronic Effects | Electron-withdrawing groups can enhance azide reactivity. | Introduction of a nitro group to the phenyl ring. |

| Steric Hindrance | Bulky substituents can decrease reaction rates. | Addition of a t-butyl group adjacent to the disulfide. |

| Unsymmetrical Disulfides | Allows for fine-tuning of redox potential. | Synthesis of a disulfide with one 4-azidophenyl group and one 4-nitrophenyl group. |

| Environmental Factors | pH and presence of reducing agents can trigger reactions. | Disulfide cleavage in the presence of glutathione. |

Mechanistic Investigations of Disulfide Reactivity and Photochemistry in 4 Azidophenyl Disulfide Systems

Disulfide Exchange Mechanisms

The reactivity of the disulfide bond in 4-azidophenyl disulfide is central to its utility in various chemical and biological applications. Disulfide exchange reactions are dynamic processes that can proceed through several mechanistic pathways, each influenced by the surrounding chemical environment.

Radical-Mediated Pathways and Thiyl Radicals

Disulfide exchange reactions involving aromatic disulfides can occur through a radical-mediated mechanism. rsc.orgsemanticscholar.orgrsc.org This pathway is initiated by the homolytic cleavage of the S-S bond, which can be prompted by stimuli such as heat or light, to generate two thiyl radicals (RS•). rsc.orgd-nb.info These highly reactive intermediates can then participate in a cascade of reactions. mdpi.com

The process of disulfide exchange via a radical-mediated pathway involves the following steps:

Initiation: The S-S bond of a disulfide molecule breaks, forming two thiyl radicals.

Propagation: A generated thiyl radical attacks another disulfide bond, leading to the formation of a new disulfide bond and another thiyl radical. acs.org

Termination: Two thiyl radicals can combine to form a disulfide bond. nih.gov

The stability of the resulting thiyl radical plays a significant role in the reaction kinetics. For instance, the exchange between an alkyl thiol and a dithioglycolate disulfide is slower when the thiyl radical formed from the thiol is more stable than the radical from the disulfide. rsc.org The presence of radical traps can inhibit the exchange reaction, confirming the involvement of radical species. rsc.orgsemanticscholar.orgrsc.org

Associative (Metathesis) Pathways

Disulfide exchange can also proceed through an associative pathway, often referred to as disulfide metathesis. rsc.org This mechanism is particularly relevant for aromatic disulfides and is considered a type of SN2 reaction. nih.gov In this pathway, a thiolate anion (RS⁻) acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond. wikipedia.org This attack results in the formation of a transient, linear trisulfide-like transition state where the negative charge is delocalized over the three sulfur atoms. nih.govrsc.org Subsequently, the original S-S bond is cleaved, releasing a different thiolate anion and forming a new disulfide bond. wikipedia.org

This pathway is distinct from radical-mediated processes and is often favored in the presence of species that can generate thiolates. The reversibility of disulfide metathesis often leads to a mixture of disulfide products at equilibrium. pnas.org

Influence of Catalytic Species and Environmental Factors

The rate and mechanism of disulfide exchange are highly sensitive to catalytic species and environmental conditions.

Catalysts: Various species can catalyze disulfide exchange. Bases can enhance the reaction by promoting the formation of thiolate anions, which are key nucleophiles in the associative pathway. rsc.orgsemanticscholar.orgrsc.org Lewis acids, such as SbCl₅ and FeCl₃, have been shown to facilitate electron transfer from diaryl disulfides, thereby promoting their oxidation. oup.com Certain palladium complexes can also catalyze the addition of diaryl disulfides to acetylenes. acs.org In some systems, hydroxy(tosyloxy)iodobenzene (HTIB) can act as a radical initiator for disulfide metathesis. pnas.org

Environmental Factors:

pH: The pH of the reaction medium is a critical factor, particularly for thiol-disulfide exchange. Thiolates are the reactive species in the associative pathway, so the reaction is generally inhibited at low pH (typically below 8) where the protonated thiol form is favored. wikipedia.orguwaterloo.ca Conversely, alkaline conditions promote the formation of thiolate anions and accelerate the exchange. uwaterloo.ca Under strongly acidic conditions, a disulfide bond can be protonated to a sulfenium cation, which can then undergo electrophilic attack on another disulfide, leading to exchange. uwaterloo.ca

Solvent: The polarity of the solvent can influence the charge distribution in the transition state of the associative pathway. Polar solvents can stabilize separated thiolate and disulfide molecules, while hydrophobic, aprotic environments can better accommodate the delocalized charge of the trisulfide-like transition state. rsc.org

Pressure: High pressure has been shown to promote disulfide exchange reactions even in the absence of catalysts. acs.org Pressure can facilitate the reaction by reducing intermolecular distances and molecular volume, although it can also shift the equilibrium towards the reactants if homolytic bond cleavage, which increases volume, is favored. acs.org

Light: Photoirradiation can induce the homolytic cleavage of the S-S bond, initiating radical-mediated pathways. d-nb.info This is particularly effective for diaryl disulfides, which can act as photocatalysts in various reactions. beilstein-journals.org

Kinetic Analysis of Exchange Reactions

Kinetic studies of disulfide exchange reactions provide valuable insights into the underlying mechanisms. For aromatic disulfides, the exchange can be monitored using techniques like 13C NMR spectroscopy to follow the formation of the heterodimeric product over time. rsc.org

In a model exchange reaction between 4-aminophenyl disulfide and diphenyl disulfide, the reaction was found to proceed via a radical-mediated mechanism. rsc.orgsemanticscholar.orgrsc.org The rate of this exchange was significantly influenced by substituents on the aromatic ring. For instance, replacing 4-aminophenyl disulfide with bis(4-hydroxyphenyl) disulfide resulted in a faster reaction, reaching 60% conversion in approximately 2 hours compared to 12 hours for the amino-substituted compound. rsc.orgsemanticscholar.org The presence of UV radiation also drastically increased the reaction rate, further supporting a radical-mediated pathway. rsc.orgsemanticscholar.org

Kinetic studies have also been performed under high pressure, where the exchange between various homodimeric aryl disulfides was investigated. acs.org In some systems, no product was observed after 12 hours under ambient conditions, while under high pressure, the reactions proceeded to give the heterodimeric product. acs.org

Redox Chemistry of the Disulfide Bond

The disulfide bond in this compound is redox-active, meaning it can participate in oxidation and reduction reactions. This property is fundamental to its chemical behavior and applications.

Electron Transfer Processes to Diaryl Disulfides

The reduction of diaryl disulfides, such as this compound, involves the transfer of electrons to the disulfide molecule. This process has been studied both experimentally, using techniques like voltammetry, and through theoretical calculations. nih.govacs.org The reduction is a dissociative process that leads to the cleavage of the S-S bond in a stepwise manner. nih.govacs.org

Upon electron transfer, a radical anion is formed. nih.govacs.org The stability and structure of this radical anion are influenced by the substituents on the aryl rings. For disulfides with electron-donating or mildly electron-withdrawing groups, the added electron occupies a singly occupied molecular orbital (SOMO) that is heavily localized on the S-S bond, which is a σ* antibonding orbital. nih.govacs.org This leads to a significant stretching and weakening of the S-S bond, resulting in a large inner reorganization energy and a rapid cleavage of the bond. nih.govacs.org

In contrast, for disulfides bearing strong electron-withdrawing groups, the SOMO can be more delocalized onto the aryl rings. nih.govacs.org This delocalization can lead to a more stable radical anion and a slower rate of S-S bond cleavage. nih.govacs.org The azido (B1232118) group (-N₃) in this compound is considered an electron-withdrawing group, which would influence the electron transfer process accordingly. The azido group itself is also redox-active and can be reduced, for example, by voltammetry, which shows a reduction signal at approximately -0.9 V. rsc.org

Dissociative Reduction and S-S Bond Cleavage

The reduction of diaryl disulfides, including this compound, is characterized by a dissociative electron transfer process that leads to the cleavage of the S-S bond. This reduction can be studied electrochemically or through homogeneous electron transfer from electrogenerated radical anions. The process is typically a stepwise mechanism where the initial electron transfer results in the formation of a disulfide radical anion, which is often unstable and rapidly dissociates. researchgate.net

Studies on a series of para-substituted diaryl disulfides have shown that the nature of the substituent significantly influences the reduction potential and the stability of the resulting radical anion. The reduction process leads to the cleavage of the S-S bond, forming two thiolate anions in a stepwise manner. researchgate.net For disulfides with electron-donating or mildly electron-withdrawing groups, the formation of the radical anion involves a large inner reorganization energy, reflecting a significant stretching of the S-S bond upon accepting an electron. This leads to the formation of a σ-radical anion, where the singly occupied molecular orbital (SOMO) is heavily localized on the S-S bond, resulting in a very low bond energy and an extremely fast cleavage rate. researchgate.net Conversely, for substituents that are strongly electron-withdrawing, the SOMO's delocalization onto the aryl system increases, which decreases the reorganization energy required for the radical anion's formation. researchgate.net

| Substituent Type on Diaryl Disulfide | Radical Anion Characteristics | S-S Bond Cleavage Outcome | Reference |

|---|---|---|---|

| Electron-Donating or Mildly Electron-Withdrawing | Large inner reorganization energy; significant S-S bond stretching; SOMO localized on S-S bond (σ-radical anion). | Low bond energy in radical anion; very rapid cleavage. | researchgate.net |

| Strongly Electron-Withdrawing | Decreased reorganization energy; increased SOMO delocalization onto the aryl ring. | Despite increased delocalization, the reduction intermediate is still a σ-type radical anion leading to cleavage. | researchgate.net |

Formation of Disulfides from Thiols

The formation of a disulfide bond from two thiol molecules is a fundamental oxidative process. Several mechanisms can facilitate this transformation, primarily categorized as thiol-disulfide exchange or direct oxidation.

One of the most common pathways is the thiol-disulfide exchange reaction, which proceeds via a nucleophilic substitution (Sₙ2) mechanism. nih.gov In this process, a deprotonated thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond. This occurs in a single step through a trisulfide-like transition state, resulting in the formation of a new disulfide bond and the release of a different thiolate anion. nih.gov

Alternatively, disulfides can be formed through the oxidation of thiols. This can occur via several routes:

Two-Electron Oxidation : This pathway can proceed through a sulfenic acid (RSOH) intermediate, which then reacts rapidly with another thiol to yield the disulfide. nih.gov

One-Electron Oxidation : This process generates thiyl radicals (RS•). The recombination of two thiyl radicals directly forms a disulfide bond. nih.gov Under physiological conditions, a thiyl radical is more likely to react with a thiolate anion to form a disulfide radical anion, which can then be oxidized to the final disulfide product. nih.gov

Chemical Oxidation : A variety of oxidizing agents, including mild reagents like air or more potent ones such as sulfuryl fluoride (B91410) (SO₂F₂), can convert thiols to disulfides. sci-hub.sechemrxiv.orgresearchgate.net The reaction with SO₂F₂ is noted for its high efficiency, selectivity, and quantitative yields under simple reaction conditions. chemrxiv.orgresearchgate.net

| Mechanism | Key Steps | Key Intermediates | Reference |

|---|---|---|---|

| Thiol-Disulfide Exchange (Sₙ2) | Nucleophilic attack of thiolate on disulfide sulfur. | Trisulfide-like transition state. | nih.gov |

| Two-Electron Oxidation | Oxidation of thiol to sulfenic acid, followed by reaction with another thiol. | Sulfenic acid (RSOH). | nih.gov |

| One-Electron Oxidation | Oxidation of thiol to thiyl radical, followed by radical recombination or reaction with thiolate. | Thiyl radical (RS•), Disulfide radical anion. | nih.gov |

| Chemical Oxidation (e.g., with SO₂F₂) | Direct oxidation of thiols by an external oxidizing agent. | Varies with oxidant; may involve sulfonyl intermediates. | chemrxiv.orgresearchgate.net |

Photochemistry of the Azido Group

The aryl azide (B81097) moiety of this compound is a photoactivatable group, meaning its reactivity is triggered by light. This property is central to its use in applications like photoaffinity labeling and cross-linking. nih.gov

Upon absorption of ultraviolet (UV) light, typically at wavelengths around 254 nm, the primary photochemical event for an aryl azide is the cleavage of the N-N₂ bond. researchgate.net This process results in the extrusion of a molecule of dinitrogen (N₂) and the generation of a highly reactive intermediate known as an aryl nitrene. researchgate.net In the case of this compound, this reaction would produce a 4-disulfidophenylnitrene intermediate. This photo-induced formation of a nitrene is a well-established method for creating covalent linkages in biological systems and materials science. nih.govmdpi.com

The photolysis of aryl azides can lead to the formation of the nitrene intermediate in either its singlet or triplet electronic state. researchgate.net The specific pathway and the resulting state of the nitrene can be influenced by factors such as the excitation wavelength, temperature, and the surrounding solvent or matrix. researchgate.netdiva-portal.org Generally, direct irradiation populates an excited singlet state of the azide, which can then decay to form the singlet nitrene. The singlet nitrene can subsequently undergo intersystem crossing to the more stable triplet ground state nitrene. researchgate.net

The reactivity of these two states differs significantly:

Singlet Nitrenes are electron-deficient species that can undergo concerted insertion reactions into C-H and N-H bonds or add to double bonds.

Triplet Nitrenes behave as diradicals and typically react via slower, stepwise mechanisms, such as hydrogen atom abstraction. researchgate.net

The choice of reaction conditions can therefore be used to control the desired photochemical outcome. Low temperatures, for instance, have been shown to favor the formation of triplet state intermediates. researchgate.net

Once formed, the highly reactive aryl nitrene intermediate can undergo a variety of subsequent reactions, leading to the final photoproducts. The evolution of these intermediates is rapid and defines the ultimate utility of the photo-cross-linking process. Common reaction pathways for aryl nitrenes include:

C-H/N-H Insertion : The nitrene can insert into nearby C-H or N-H bonds, forming a new covalent bond. This is the basis for its use in photoaffinity labeling.

Ring Expansion : The phenylnitrene can rearrange to form a seven-membered ring intermediate, a dehydroazepine. researchgate.net

Dimerization : Two nitrene intermediates can react with each other to form an azo compound (e.g., azobenzene (B91143) derivative). researchgate.net

The distribution of these final products depends on the reactivity of the nitrene state (singlet vs. triplet) and the availability of reaction partners in its immediate environment.

Wavelength Dependence and Excited State Pathways

Mechanochemical Activation of Disulfide Bonds

Beyond chemical and photochemical methods, the disulfide bond is susceptible to cleavage via mechanical force, a process known as mechanochemical activation. When a polymer chain containing a disulfide bond is subjected to a sufficient mechanical force, such as through ultrasonication in solution or pulling with an atomic force microscope, the S-S bond can be selectively ruptured. ub.edud-nb.inforsc.org

Computational and experimental studies have revealed that the mechanism of cleavage is strikingly dependent on the magnitude of the applied force. ub.edu

At low to moderate forces , the preferred pathway is often a bimolecular nucleophilic substitution (Sₙ2) reaction, where a nucleophile (like a hydroxide (B78521) ion in alkaline solution) attacks one of the sulfur atoms. The external force assists this process by lowering the activation energy. ub.edu

At high forces (in the range of 1.5-2 nN), the mechanism can switch. The force becomes sufficient to directly rupture covalent bonds without the need for a nucleophile. Under these conditions, unimolecular scission of either the C-S bond or the S-S bond can occur, with the C-S bond often breaking at a lower force threshold than the S-S bond. ub.edu

This force-dependent reactivity highlights a complex interplay between mechanical energy and chemical reaction coordinates, allowing for controlled bond cleavage in response to mechanical stimuli. ub.eduresearchgate.net

| Applied Force Level | Dominant Cleavage Mechanism | Description | Reference |

|---|---|---|---|

| Low to Moderate Force | Bimolecular Sₙ2 Attack | A nucleophile (e.g., OH⁻) attacks a sulfur atom, assisted by the external force which lowers the activation barrier. | ub.edu |

| High Force (~2 nN) | Unimolecular C–S Bond Rupture | The force is sufficient to directly break the C-S bond, which can become the preferred pathway over Sₙ2. | ub.edu |

| Very High Force (>2 nN) | Unimolecular S–S Bond Rupture | The force directly overcomes the bond dissociation energy of the disulfide bond itself. | ub.edu |

Force-Induced Cleavage Mechanisms (S-S vs. C-S)

When mechanical force is applied to a polymer chain incorporating a this compound moiety, the tension is distributed across its covalent bonds. The competition between the cleavage of the sulfur-sulfur (S-S) bond and the carbon-sulfur (C-S) bond is a central aspect of its mechanochemical reactivity. ub.edu

Under thermal conditions, the S-S bond is generally weaker than the C-S bond. Computational and experimental studies on analogous aromatic disulfides confirm that the energy barrier for homolytic cleavage of the S-S bond is significantly lower than that of the C-S bond. researchgate.net For instance, the radical anion of a disulfide shows an energy barrier for S-S cleavage of approximately 5.68 kcal/mol, compared to 9.19 kcal/mol for C-S bond scission. researchgate.net This inherent difference suggests that S-S bond cleavage is the more favorable pathway.

However, the application of an external mechanical force can dramatically alter the potential energy surface of the molecule and influence which bond breaks. ub.edu Computational simulations on disulfide bonds under tension reveal that while S-S bond cleavage is typical, the C-S bond can also be ruptured. ub.edu The preferred cleavage pathway is highly dependent on the magnitude of the applied force. At moderate forces, the reaction may proceed through a bimolecular nucleophilic substitution (SN2) type mechanism if a nucleophile is present. ub.edu At higher forces, around 2 nN, a competition emerges between the SN2 pathway and a unimolecular C-S bond rupture. Beyond this threshold, the C-S bond cleavage can become the dominant, barrierless pathway. ub.edu

The generation of thiyl radicals upon mechanical fracture of disulfide-containing materials is strong evidence for S-S bond cleavage being a primary mechanism. mdpi.com This process is foundational to the self-healing properties observed in many disulfide-based polymers, where the recombination of these thiyl radicals can reform the disulfide linkage. mdpi.comresearchgate.net

| Parameter | S-S (Sulfur-Sulfur) Cleavage | C-S (Carbon-Sulfur) Cleavage |

|---|---|---|

| Primary Mechanism | Homolytic cleavage to form two thiyl radicals (Ar-S•). mdpi.com | Homolytic or heterolytic cleavage to form a thiyl radical (Ar-S•) and an aryl radical, or corresponding ions. ub.edu |

| Relative Bond Energy (No Force) | Lower; more labile bond. researchgate.net | Higher; more stable bond. researchgate.net |

| Activation Barrier (Radical Anion) | ~5.68 kcal/mol. researchgate.net | ~9.19 kcal/mol. researchgate.net |

| Effect of Mechanical Force | Primary cleavage pathway under many conditions, especially mechanical fracturing. mdpi.comresearchgate.net | Becomes competitive with S-S cleavage at high forces (~2 nN) and can become the dominant, barrierless pathway at even higher forces. ub.edu |

| Resulting Species | Two 4-azidophenylthiyl radicals. | A 4-azidophenylthiyl radical and a 4-azidophenyl radical. |

Impact of Mechanical Stress on Reaction Pathways

Mechanical stress does more than simply break the weakest bond; it can fundamentally alter the preferred chemical reaction pathways. ub.eduresearchgate.net For disulfide systems, the application of force can steer the reaction away from thermally accessible routes and towards unique, force-activated mechanisms. This phenomenon introduces a layer of complexity and opportunity in designing materials that respond to mechanical stimuli in specific, pre-programmed ways. ub.edu

One of the most significant impacts of mechanical stress is the generation of radical species. mdpi.com The homolytic cleavage of the S-S bond in this compound under tension produces two 4-azidophenylthiyl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions, including:

Recombination: The radicals can recombine to reform the disulfide bond, a process that is the basis for the self-healing and reversible properties of disulfide-containing polymers. researchgate.net

Disulfide Exchange: A thiyl radical can attack another disulfide bond, leading to a disulfide exchange or metathesis reaction. mdpi.comresearchgate.net This radical-mediated mechanism is crucial for the dynamic nature and reprocessability of vitrimers containing aromatic disulfides. researchgate.netrsc.org

Addition Reactions: The generated radicals can add to other reactive sites, such as double bonds, within the polymer network. researchgate.net

Furthermore, computational studies have shown that mechanical force can transform a concerted SN2 reaction pathway into a two-step mechanism. ub.edu At forces around 2.25 nN, the direct attack of a nucleophile on a sulfur atom can transition to a mechanism involving an initial S-S bond cleavage, followed by the addition of the nucleophile to the resulting cation. ub.edu

Interestingly, mechanical force can also play a dual, sometimes antagonistic, role. researchgate.net While force can lower the activation energy barrier for a reaction, it can simultaneously induce conformational changes in the molecule. For instance, force applied to a disulfide bond can alter the S-S-C-C dihedral angle, potentially driving the molecule into a conformation that is sterically shielded from attack by a nucleophile. researchgate.net This "reactivity switch" demonstrates that the relationship between force and reaction rate is not always linear and depends heavily on the molecular geometry and the specific reaction pathway. researchgate.net This effect has been observed in epoxy vitrimers containing 4-aminophenyl disulfide, a close structural analog of this compound, where mechanical damage leads to the formation of intermediate radical species. rsc.orgresearchgate.net

| Effect of Mechanical Stress | Description | Consequence for this compound Systems |

|---|---|---|

| Radical Generation | Promotes homolytic cleavage of the S-S bond to form thiyl radicals. mdpi.comresearchgate.net | Initiates disulfide exchange reactions, enabling material reprocessing and self-healing. researchgate.net |

| Pathway Transformation | Can convert concerted reaction mechanisms (e.g., SN2) into stepwise processes involving initial bond cleavage. ub.edu | Alters the fundamental steps of reactions like nucleophilic attack, dependent on the force magnitude. |

| Conformational Shielding | Induces changes in molecular geometry (e.g., dihedral angles) that can sterically hinder reactive sites. researchgate.net | Can lead to a "reactivity switch" where increasing force beyond a certain point may slow down, rather than accelerate, certain reactions. researchgate.net |

| Lowering Activation Energy | Performs work on the system, reducing the energy barrier for bond cleavage. researchgate.netacs.org | Allows for bond scission and subsequent reactions to occur under conditions where they would be thermally inaccessible. |

Applications in Advanced Materials Science and Engineering

Dynamic Covalent Networks and Self-Healing Materials

Dynamic covalent networks are a class of polymers that contain reversible covalent bonds. These bonds can break and reform under specific conditions, allowing the material to change its shape, repair damage, or be recycled. The disulfide bond (S-S) in 4-azidophenyl disulfide is a prime example of such a dynamic linkage.

Integration of Dynamic Disulfide Bonds into Polymeric Matrices

The incorporation of this compound into polymer matrices, such as poly(urea-urethane) elastomers, introduces dynamic disulfide bonds that are key to their self-healing capabilities. rsc.org This compound can act as a dynamic crosslinker, creating a network that can be altered without permanent degradation. rsc.org The versatility of disulfide chemistry allows for its straightforward implementation into a wide variety of polymers. rsc.orgnih.gov The presence of these dynamic bonds allows the polymer network to undergo topological rearrangements, which is essential for processes like self-healing and reprocessing. nii.ac.jp

Theoretical studies have shown that the introduction of dynamic bonds, like the disulfide linkage, is fundamental to designing materials with self-healing capacity. frontiersin.org The process often involves the use of this compound as a curing agent or hardener in the polymer synthesis. mdpi.com For instance, it has been used to create epoxy vitrimers and carbon fiber composites with enhanced mechanical properties and shape memory capabilities. The resulting materials exhibit properties of traditional thermosets, such as good mechanical performance, while also possessing the ability to be reprocessed and repaired. mdpi.com

Self-Repair Mechanisms via Disulfide Metathesis

The self-healing functionality in polymers containing this compound is primarily attributed to disulfide metathesis, or exchange reactions. nih.govacs.org This process involves the cleavage and reformation of disulfide bonds. nih.gov When a material containing these bonds is damaged, the disulfide bonds at the fracture site can break, generating thiyl radicals. nih.gov These radicals can then react with other disulfide bonds in the vicinity, leading to a shuffling of the bonds and the eventual repair of the damage. nih.gov

The mechanism for this self-healing event is understood to be a radical-mediated process. rsc.orgnih.govscispace.com It involves the homolytic cleavage of the S-S bond, followed by the transfer of the resulting sulfur-based radicals. rsc.orgfrontiersin.orgscispace.com This radical-mediated reaction is considered responsible for the self-healing process, as opposed to a direct metathesis mechanism. frontiersin.orgrsc.org The exchange reaction can occur at room temperature, particularly in aromatic disulfides, which makes these materials particularly attractive for practical applications. rsc.orgnih.gov The process can be accelerated by external stimuli such as heat or UV light, which promote the cleavage of the disulfide bonds. rsc.orgnih.gov

Influence of Molecular Structure on Healing Efficiency

The efficiency of the self-healing process is significantly influenced by the molecular structure of the polymer network. frontiersin.org Factors such as the mobility of the polymer chains and the strength of the disulfide bond play a crucial role. frontiersin.orgnih.gov

The mobility of the polymer chains is a key determinant in the self-healing process, as it dictates the ability of the sulfur radicals to move and react with other disulfide bonds. frontiersin.org The number of non-covalent interactions between chains, such as hydrogen bonds, can affect this mobility. nih.gov An intermediate number of hydrogen bonds appears to be optimal, as too many can make the chains too rigid, while too few can make them too mobile, decreasing the concentration of disulfide bonds in the reaction area. nih.gov

The strength of the S-S bond itself is also a critical factor. rsc.org The presence of certain chemical groups on the aromatic ring of the disulfide can modulate this bond strength. For example, amino groups, as in 4-aminophenyl disulfide, are thought to weaken the S-S bond, which favors the formation of the radicals necessary for the exchange reaction. frontiersin.orgrsc.org This is supported by studies comparing the healing efficiency of materials with different substituents on the disulfide compound. For instance, replacing 4-aminophenyl disulfide with bis(4-hydroxyphenyl) disulfide in a model reaction led to a significant increase in the reaction rate, with 60% conversion achieved in approximately 2 hours compared to 12 hours for the amino-substituted compound. rsc.orgscispace.com This highlights the profound impact of the molecular structure on the kinetics of the self-healing process.

The table below summarizes the effect of different substituents on the disulfide exchange reaction rate.

| Reactant | Reaction Time for 60% Conversion |

| 4-Aminophenyl disulfide | ~12 hours |

| Bis(4-hydroxyphenyl) disulfide | ~2 hours |

This data is based on a model exchange reaction and illustrates the relative reaction rates. rsc.orgscispace.com

Reprocessable and Recyclable Thermoset Polymers (Vitrimers)

Thermoset polymers are known for their excellent mechanical and thermal properties, but their cross-linked nature traditionally makes them difficult to recycle or reprocess. The incorporation of dynamic covalent bonds, such as those from this compound, has led to the development of a new class of thermosets called vitrimers, which can be reprocessed and recycled. acs.org

Hardener and Crosslinker Applications in Epoxy Networks

This compound has been effectively used as a hardener and crosslinker in epoxy networks to create vitrimers. acs.orgrsc.org When used as a hardener, it introduces dynamic disulfide bonds throughout the epoxy network, enabling the material to be reprocessed, repaired, and recycled. rsc.org These epoxy networks exhibit properties comparable to traditional thermosets, making them suitable for a wide range of applications, including composites, coatings, and adhesives. mdpi.com

The dynamic nature of the disulfide bonds allows the network to relax stress and flow at elevated temperatures, which is a key characteristic of vitrimers. rsc.org Studies have shown that the choice of hardener isomer can affect the properties of the resulting vitrimer. For example, networks based on 2-aminophenyl disulfide (2-AFD) were found to dissolve in considerably lower times than those based on 4-aminophenyl disulfide (4-AFD), which could have implications for chemical recycling processes. acs.orgurjc.es

Furthermore, the concentration of the dynamic disulfide bonds in the network can be tuned to control the material's properties. In some cases, an excess of the amine hardener is required to achieve full reparability, as this can influence the network's ability to relax and reform. rsc.org Research has also explored the creation of "dual disulfide vitrimers," where both the epoxy monomer and the amine curing agent contain aromatic disulfide bonds. cnrs.fr These materials exhibit rapid stress relaxation and enhanced recyclability due to the high content of exchangeable crosslinks. cnrs.fr

Chemical Recycling and Reprocessing Strategies

The dynamic nature of the disulfide bonds in vitrimers allows for various chemical recycling and reprocessing strategies. These materials can be depolymerized under specific conditions, allowing for the recovery of valuable components, such as carbon fibers from composite materials. cnrs.frrsc.org

One common method for chemical recycling involves dissolving the vitrimer in a specific solvent mixture. For example, a mixture of N,N-dimethylformamide and 2-mercaptoethanol (B42355) has been used to dissolve an epoxy matrix, allowing for the recovery of intact carbon fibers. rsc.org The choice of solvent and the presence of a thiol, like 2-mercaptoethanol, facilitates the exchange reactions and the breakdown of the polymer network. rsc.orggoogle.com

The table below outlines different hardeners used in epoxy vitrimers and their reprocessing conditions.

| Hardener | Reprocessing Conditions | Reference |

| 4-Aminophenyl disulfide (4-AFD) | 200 °C, 100 bars, 5 min | acs.org |

| Isosorbide-derived epoxy with 4-AFD | 100 °C, 1 h | acs.org |

| Bis(4-glycidyloxyphenyl) disulfide with 4-AFD | 180 °C, 20 min, 200 bars | acs.org |

Reprocessing can also be achieved through hot pressing, where the material is heated to a temperature that activates the disulfide exchange reactions, allowing it to be reshaped and reformed. mdpi.comresearchgate.net Studies have shown that reprocessed materials can recover a significant portion of their original mechanical properties. For example, a polyhexahydrotriazine thermoset prepared with this compound demonstrated nearly 100% recovery of its flexural strength after being reprocessed by hot pressing. mdpi.comresearchgate.net

The development of vitrimers with dual relaxation mechanisms, such as those containing both disulfide and imine bonds, offers further possibilities for chemical recycling. nih.gov These materials can be degraded through different chemical pathways, providing more flexibility in the recycling process. nih.gov

Stimuli-Responsive Materials

The dynamic nature of the disulfide bond in this compound makes it an ideal component for creating materials that can respond to external stimuli such as mechanical force, light, and heat.

The incorporation of aromatic disulfide bonds can impart mechanochromic—or stress-responsive color-changing—properties to polymers. mdpi.com When mechanical force is applied to a polymer network crosslinked with a compound like 4,4'-dithiodianiline (B145801) (also known as 4-aminophenyl disulfide), the disulfide bonds can be cleaved. researchgate.net This homolytic cleavage generates thiyl radicals, which cause the material to change color, often from yellow to green. researchgate.net

This color change serves as a visual indicator of stress distribution and damage within the material. mdpi.comresearchgate.net The duration of the mechanochromic effect has been found to be dependent on the crosslink density of the epoxy adhesive; a higher density network with less segmental chain movement results in a longer-lasting color change, which can also correlate with tougher adhesion strength. researchgate.net This property is particularly useful for creating intelligent materials that can signal their structural integrity. mdpi.com

Polymers containing aromatic disulfide linkages exhibit responsiveness to both thermal and light-based stimuli. mdpi.comnih.gov These stimuli can trigger reversible cleavage and reformation of the disulfide bonds, enabling functionalities like reprocessing, self-healing, and shape memory.

Temperature Responsiveness : At elevated temperatures, disulfide bonds can undergo exchange reactions, allowing the polymer network to rearrange its topology. researchgate.net This enables thermosets, which are traditionally permanent, to be reprocessed and healed by applying heat. mdpi.com For example, a polyhexahydrotriazine (PHT) thermoset prepared with 4-aminophenyl disulfide could be repeatedly reprocessed by hot pressing. mdpi.com The healing efficiency of such materials often increases with temperature due to enhanced material mobility, which facilitates more efficient bond exchange at the damaged interface. nih.gov

UV-Light Responsiveness : UV irradiation is another effective stimulus for activating disulfide exchange. mdpi.comresearchgate.net The energy from UV light can cleave the S-S bonds, creating radicals that mediate the exchange process. rsc.orgtheses.fr Studies have shown that applying UV radiation can drastically increase the rate of product formation in a model exchange reaction involving 4-aminophenyl disulfide. rsc.org This photo-responsiveness allows for non-contact, spatially controlled healing and network rearrangement in materials.

4-aminophenyl disulfide, a derivative of the titular compound, has been successfully used as a crosslinking agent to develop advanced multi-shape memory polymers (SMPs). researchgate.net These smart materials can be programmed to hold multiple temporary shapes and revert to their permanent shape in a sequential, controlled manner upon exposure to a stimulus, typically heat. researchgate.net

In one study, a self-healing polyurethane with triple-shape memory properties was synthesized using 4,4'-aminophenyl disulfide. researchgate.net The material was able to memorize two distinct temporary shapes and exhibited subsequent recovery at two different switching temperatures. researchgate.net The disulfide bonds act as dynamic netpoints that can be rearranged, while other phase transitions within the polymer structure serve as the basis for fixing the temporary shapes. researchgate.net The incorporation of 4-aminophenyl disulfide has also been used to create epoxy vitrimer composites with multi-shape memory capabilities for potential use in high-performance materials.

Interactive Table: Shape Memory Performance of Disulfide-Based Polymers

| Polymer System | Stimulus | Switching Temp. (°C) | Shape Fixation Ratio (%) | Shape Recovery Ratio (%) | Source(s) |

| Poly(urea-urethane) | Heat | 35 | 94.3 | 76.6 | researchgate.net |

| Poly(urea-urethane) | Heat | 50 | 98.3 | 85.1 | researchgate.net |

| Polydopamine/Epoxy Composite | Heat | - | ~97.4 | ~67.8 | mdpi.com |

Temperature and UV-Light Responsiveness

Development of Functional Polymeric Materials

The integration of the 4-aminophenyl disulfide structure into polymer backbones has been shown to improve key material properties such as elasticity and thermochemical stability. solubilityofthings.com The presence of sulfur in the polymer structure can influence material properties, leading to enhanced performance. solubilityofthings.com

Crosslinking in Elastomers and Composites

The bifunctional nature of this compound, featuring both photoreactive azide (B81097) groups and a dynamic disulfide bond, presents a unique platform for the advanced design of crosslinked elastomers and composites. This dual functionality allows for the creation of polymer networks with a combination of permanent, covalently crosslinked properties and dynamic, reversible characteristics.

The primary mechanism for crosslinking involves the activation of the aryl azide groups. Upon exposure to thermal energy or ultraviolet (UV) light, the azide moieties undergo a decomposition reaction, releasing nitrogen gas and generating highly reactive nitrene intermediates. nih.gov These nitrenes can then readily insert into carbon-hydrogen (C-H) bonds within the polymer chains of an elastomer or a composite matrix. This process forms stable covalent bonds, leading to a robust and durable crosslinked network. nih.gov This method of crosslinking is highly efficient and does not require specific functional groups on the polymer backbone, making it applicable to a wide variety of saturated and unsaturated polymers.

Simultaneously, the disulfide linkage within the this compound crosslinker introduces a dynamic component to the material. Aromatic disulfide bonds are known to undergo reversible exchange reactions, or metathesis, particularly at elevated temperatures. researchgate.net This dynamic covalent chemistry allows the crosslinked network to be rearranged, which can impart properties such as self-healing, malleability, and reprocessability to the thermoset material. researchgate.netrsc.org While much of the research in this area has focused on the amine analogue, 4-aminophenyl disulfide, the principle of disulfide exchange remains applicable. rsc.orgsci-hub.se The cleavage and reformation of these disulfide bonds can facilitate stress relaxation and enable the material to be repaired or reshaped without compromising the integrity of the primary network formed by the azide-based crosslinks.

The combination of these two functionalities in one crosslinking agent offers a pathway to creating high-performance materials. For instance, in composite materials, the azide-mediated crosslinking can ensure strong adhesion between the polymer matrix and reinforcing fibers, while the disulfide bonds could allow for the mitigation of stress-induced microcracks through localized network rearrangement. Similarly, in elastomers, this could lead to materials that are both highly resilient and capable of self-repair.

Research Findings on Crosslinking Mechanisms

Detailed research on the specific application of this compound in elastomers and composites is not as prevalent as for its amine counterpart. However, the crosslinking behavior can be inferred from the extensive studies on aryl azides and aromatic disulfides.

Azide-Based Covalent Crosslinking: The use of organic azides for polymer crosslinking is a well-established technique in material science. nih.gov The process is typically initiated by an external stimulus:

Thermal Activation: Heating the polymer blend containing this compound causes the azide to decompose and form nitrenes, which then create crosslinks.

Photochemical Activation: Exposing the material to UV light provides the energy for nitrene formation, allowing for spatially controlled crosslinking, which is useful in applications like photolithography and 3D printing. nih.govnih.gov

The resulting network from this process is a thermoset, exhibiting enhanced mechanical strength, thermal stability, and solvent resistance compared to the uncrosslinked polymer.

Disulfide-Based Dynamic Crosslinking: The disulfide bond introduces vitrimeric properties to the material. Vitrimers are a class of plastics that behave like traditional thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures due to the presence of dynamic associative bonds. rsc.orgresearchgate.net Key findings related to aromatic disulfide exchange include:

The exchange reaction can occur without the need for a catalyst, especially in aromatic disulfides. researchgate.net

The rate of disulfide metathesis is temperature-dependent, allowing for control over the material's malleability and healing speed. rsc.org

The presence of these dynamic bonds can enable quantitative healing efficiency in elastomers at room temperature or with mild heating. researchgate.net

The interplay of these two distinct crosslinking chemistries within a single material using this compound could yield advanced materials with a unique combination of durability and adaptability.

Interactive Data Tables

The following table summarizes the functional aspects and potential effects of this compound as a crosslinking agent in elastomers and composites, based on the known chemistry of its functional groups.

| Functional Group | Crosslinking Mechanism | Activating Stimulus | Resulting Network Characteristic | Potential Material Property |

| Aryl Azide | Nitrene insertion into C-H bonds | Heat or UV Light | Permanent, Covalent | High mechanical strength, Thermal stability, Chemical resistance |

| Aromatic Disulfide | Disulfide Metathesis (Exchange) | Heat | Dynamic, Reversible | Self-healing, Reprocessability, Malleability, Stress relaxation |

Applications in Chemical Biology and Advanced Bioconjugation

Bioorthogonal Click Chemistry Applications

The azide (B81097) moiety of 4-azidophenyl disulfide serves as a versatile handle for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. mdpi.comnih.gov These reactions can be performed in complex biological environments with minimal side reactions, making them ideal for modifying biomolecules. nih.govcambridge.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne. acs.orgunits.itacs.org This reaction is exceptionally robust and can be conducted under a wide range of conditions, including in aqueous environments. acs.orgunits.it The presence of a copper(I) catalyst dramatically accelerates the reaction rate. acs.org In the context of this compound, the azide group readily participates in CuAAC, enabling the conjugation of this compound to alkyne-modified biomolecules or surfaces. This strategy has been employed for various applications, including the development of materials and the synthesis of complex molecular architectures. researchgate.net For instance, the azide groups can be used to attach fluorescent probes or other reporter molecules to proteins or other biomolecules, facilitating the study of biological processes with high specificity. ontosight.ai However, it is important to note that under certain CuAAC conditions, cysteine thiols can react with terminal alkynes and azides, potentially leading to the formation of thiotriazole byproducts. nih.gov

Table 1: Key Features of CuAAC Reactions Involving Azide Functionalities

| Feature | Description |

| Reactants | Azide (e.g., from this compound) and a terminal alkyne. |

| Catalyst | Typically a Copper(I) source, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate. acs.orgmdpi.com |

| Product | A stable 1,4-disubstituted 1,2,3-triazole ring. acs.org |

| Reaction Conditions | Generally mild, aqueous conditions are suitable. units.it |

| Advantages | High efficiency, high selectivity, and rapid reaction rates. acs.orgmdpi.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Protein Modification

To circumvent the potential toxicity of copper catalysts in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. cambridge.orgrsc.org This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. cambridge.orgnih.govresearchgate.net The azide group of this compound can be effectively used in SPAAC for protein modification. nih.govresearchgate.net For example, a protein can be functionalized with a strained alkyne, and this compound can then be "clicked" onto the protein. This approach has been used to couple proteins together, as demonstrated in the formation of a bis-hemoglobin tetramer. rsc.org The reaction proceeds under physiological conditions and avoids the complications associated with copper. rsc.orgresearchgate.net

Staudinger Ligation for Amide Generation and Conjugation

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). sigmaaldrich.comnih.gov This reaction proceeds in two main steps: the initial formation of an aza-ylide, followed by an intramolecular reaction that results in a stable amide bond. sigmaaldrich.comnih.gov The azide of this compound can participate in the Staudinger ligation, providing a method for conjugating it to phosphine-modified molecules or for converting the azide into an amine. sigmaaldrich.com The high chemoselectivity of this reaction and its ability to proceed in aqueous environments make it highly suitable for biological applications. sigmaaldrich.comnih.gov This method has been instrumental in the study of cellular processes and the synthesis of bioconjugates. sigmaaldrich.com

Photocrosslinking for Molecular Interaction Studies

The azidophenyl group of this compound is photoreactive. Upon exposure to UV light, the azide group forms a highly reactive nitrene intermediate that can insert into nearby C-H, N-H, or O-H bonds, forming a covalent crosslink. nih.govresearchgate.net This property makes this compound a valuable tool for photocrosslinking studies to investigate molecular interactions.

Interrogating Protein-Protein and Protein-Ligand Interactions

Photocrosslinking using reagents like this compound is a powerful technique for identifying and mapping the interaction interfaces of proteins and their ligands. researchgate.netnih.gov By incorporating the photo-crosslinker into one of the interacting partners, a covalent bond can be formed upon photoactivation, trapping the transient interaction. nih.gov This allows for the identification of interacting partners and the specific residues at the interface. For example, similar azidophenyl-containing reagents have been used to study the interaction between the catalytic and regulatory subunits of cAMP-dependent protein kinase. nih.gov The ability to control the crosslinking event with light provides temporal control, enabling the study of dynamic interactions. researchgate.net

Site-Selective Labeling and Functionalization of Biomolecules

The photoreactive nature of the azidophenyl group also allows for the site-selective labeling and functionalization of biomolecules. nih.govacs.org By strategically placing the this compound molecule in proximity to a target biomolecule and then irradiating with UV light, a covalent attachment can be achieved at a specific site. This approach has been used for the site-specific labeling of proteins and other biomolecules. ebi.ac.uk For instance, the disulfide bond in this compound can be reduced to yield two 4-azidothiophenol molecules, which can then be used to modify biomolecules through disulfide exchange or by reaction with other functional groups. mdpi.com This allows for the introduction of the photoreactive azide group at a desired location for subsequent crosslinking studies or further functionalization via click chemistry.

Disulfide-Cleavable Linkers in Bioconjugation

The disulfide bond is a key feature in a class of chemically cleavable linkers used to connect molecules, such as drugs to antibodies, for applications like targeted cancer therapy. broadpharm.com The stability of the disulfide linkage can be modulated, but its key advantage is its differential stability; it remains relatively stable in the oxidative environment of the bloodstream but is readily cleaved under the reducing conditions found inside cells. broadpharm.com This characteristic is exploited for the controlled release of therapeutic agents. broadpharm.com

The core of the reversible attachment strategy lies in the significant difference in the reduction potential between the extracellular and intracellular environments. The tripeptide glutathione (B108866) (GSH) is present in high millimolar concentrations within cells, creating a highly reducing environment, whereas its concentration in the extracellular space is substantially lower (micromolar levels). tandfonline.comtandfonline.com Disulfide linkers, such as the one in this compound, are designed to be stable during circulation but are rapidly cleaved by intracellular glutathione. tandfonline.com

This glutathione-mediated cleavage releases the conjugated molecule, such as a cytotoxic drug, in its unmodified and active form precisely at the target site. tandfonline.com Linkers that facilitate this type of traceless release are often referred to as "self-immolative" linkers. tandfonline.comtandfonline.com The stability of these disulfide bonds can be fine-tuned, for instance, by introducing steric hindrance near the S-S bond to prevent premature cleavage by serum thiols like the single active cysteine residue in human serum albumin. tandfonline.comtandfonline.com This strategy of reversible attachment ensures that the bioconjugate remains intact until it reaches the target cell, minimizing off-target toxicity and maximizing therapeutic efficacy.

| Environment | Key Molecule | Concentration | Effect on Disulfide Linker | Outcome |

|---|---|---|---|---|

| Extracellular (e.g., Bloodstream) | Thiols (e.g., Albumin) | Low (Micromolar) | Stable | Bioconjugate remains intact |

| Intracellular | Glutathione (GSH) | High (Millimolar) | Cleavage (Reduction) | Release of active payload |